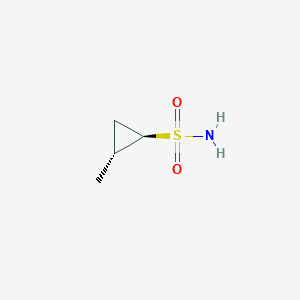

Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of cyclopropane sulfonamides, which have been studied extensively for their biological and pharmacological activities.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

One area of application is in the field of asymmetric synthesis. For instance, Lou et al. (2013) developed a concise and efficient method for synthesizing sulfonamide and ethyl ester derivatives with high enantiomeric excess, which are crucial intermediates in the preparation of potent HCV NS3 protease inhibitors. This method significantly enhances the robustness of asymmetric cyclopropanation under phase transfer catalysis conditions (Lou, Cunière, Su, & Hobson, 2013).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, sulfonamide derivatives are valuable for their biological activity. For example, Boztaş et al. (2019) synthesized bromophenol derivatives with cyclopropane moiety, exhibiting effective inhibition of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These compounds have potential applications in treating neurological disorders like Alzheimer's and Parkinson's diseases (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Radiopharmaceutical Development

In the development of radiopharmaceuticals, tertiary sulfonamide nitrogen-to-metal bonds of normal length have been identified in fac-[Re(CO)3(N(SO2R)dien)]PF6 complexes, which hold potential for bioconjugate applications. Such complexes could be utilized in targeting moieties for radiopharmaceutical development, highlighting the role of sulfonamides in creating more effective diagnostic and therapeutic agents (Abhayawardhana, Marzilli, Fronczek, & Marzilli, 2014).

Bioconversion and Drug Metabolism

Furthermore, biocatalysis has been applied to drug metabolism studies, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach aids in the synthesis of metabolites in sufficient quantities for structural characterization, providing valuable insights into drug metabolism and facilitating the development of safer and more effective drugs (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

properties

IUPAC Name |

(1R,2R)-2-methylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/t3-,4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCUZNHLNABPKP-QWWZWVQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)

![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)

![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)

![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)

![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)

![4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide](/img/structure/B2588632.png)